molecular formula C28H30N4O3S3 B2944353 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 486453-25-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2944353
CAS RN: 486453-25-2
M. Wt: 566.75
InChI Key: AQGYKGASJOYUKL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C28H30N4O3S3 and its molecular weight is 566.75. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

This compound has been investigated for its reactivity and potential in antimalarial activity. A study highlighted the synthesis of various derivatives, including those containing the benzo[d]thiazol-2-yl moiety, which exhibited significant in vitro antimalarial activity. These compounds, characterized by their ADMET properties and non-cytotoxic nature at effective concentrations, demonstrated the potential for further development as antimalarial agents. Additionally, molecular docking studies indicated their binding affinity to key proteases in SARS-CoV-2, suggesting a broader antiviral application (Fahim & Ismael, 2021).

Development of Selective Inhibitors

Research into the synthesis of substituted benzamides, including those with thiazolyl and pyridinyl groups, has led to the discovery of potent inhibitors of specific enzymes such as the vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have shown not only high selectivity and potency in inhibiting VEGFR-2 kinase activity but also favorable pharmacokinetic properties and efficacy in tumor models, indicating their potential in cancer therapy (Borzilleri et al., 2006).

Fluorescent Probe Development

In the field of analytical chemistry, derivatives with thiazol and pyridinyl moieties have been used to create highly selective and sensitive fluorescent probes. These probes can distinguish between thiophenols and aliphatic thiols, which is crucial in environmental and biological sciences for detecting toxic substances and biologically active compounds (Wang et al., 2012).

Electrosynthesis of Heterocycles

Electrochemical methods have been applied to synthesize heterocyclic compounds, including benzothiazoles, using thioamide substrates. This metal- and reagent-free approach allows for the sustainable production of benzothiazoles, important in pharmaceuticals and organic materials, through a dehydrogenative coupling process (Qian et al., 2017).

Synthesis of Antiulcer Agents

Imidazo[1,2-a]pyridines with substitutions, including those related to the compound of interest, have been synthesized as potential antiulcer agents. Although not all compounds showed significant activity, the research demonstrates the chemical diversity and potential biological applications of such heterocyclic compounds (Starrett et al., 1989).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S3/c1-18-11-15-32(16-12-18)38(34,35)20-9-7-19(8-10-20)26(33)30-28-25(21-13-14-31(2)17-24(21)37-28)27-29-22-5-3-4-6-23(22)36-27/h3-10,18H,11-17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGYKGASJOYUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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